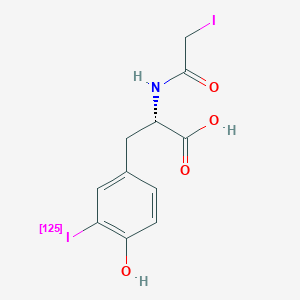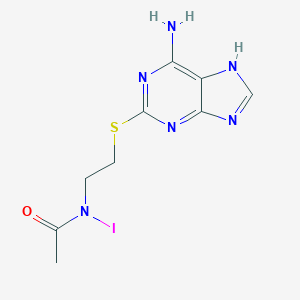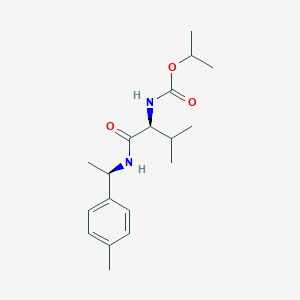
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide, also known as ABT-737, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2005 by Abbott Laboratories and has since been used in various studies to investigate its mechanism of action and its potential therapeutic applications.
作用機序
The mechanism of action of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide involves its binding to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. This binding prevents the anti-apoptotic proteins from interacting with pro-apoptotic proteins such as Bax and Bak, which are responsible for initiating the apoptotic pathway. As a result, N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide induces apoptosis in cancer cells by releasing the pro-apoptotic proteins from the inhibitory effect of the anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has been shown to have specific biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin, by inhibiting the function of anti-apoptotic proteins.
実験室実験の利点と制限
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It has a high affinity for anti-apoptotic proteins, which makes it a potent inducer of apoptosis in cancer cells. However, N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide also has some limitations. It has a short half-life in vivo, which limits its efficacy in animal studies. It also has a narrow therapeutic window, which means that it can induce toxicity in normal cells at high doses.
将来の方向性
There are several future directions for the research on N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide. One potential direction is to develop more potent and selective inhibitors of anti-apoptotic proteins that can overcome the limitations of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide. Another direction is to investigate the potential of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide in other disease models, such as neurodegenerative diseases, could also be explored.
合成法
The synthesis of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide involves a series of chemical reactions that start with the condensation of 2-amino-1,3-benzothiazole and 2,4-dichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product. The synthesis of N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has been extensively used in scientific research to investigate its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the function of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w. N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide has been tested in various cancer cell lines and has shown promising results in preclinical studies.
特性
製品名 |
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide |
|---|---|
分子式 |
C14H9Cl2N3OS |
分子量 |
338.2 g/mol |
IUPAC名 |
N-(2-amino-1,3-benzothiazol-6-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-7-1-3-9(10(16)5-7)13(20)18-8-2-4-11-12(6-8)21-14(17)19-11/h1-6H,(H2,17,19)(H,18,20) |
InChIキー |
VGSCUAAYWMMTCS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N2)N |
正規SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)SC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)







![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)

![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)